molecular formula C22H21N3O4S B2958996 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide CAS No. 2034590-38-8

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide

Cat. No.: B2958996
CAS No.: 2034590-38-8
M. Wt: 423.49
InChI Key: DOVHUGJAXKVDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a methyl group at position 3. The structure includes an ethyl linker connecting the thiadiazole dioxide moiety to a 2-phenoxybenzamide group. Analogous compounds, such as those with chloro, isoxazole, or phenylthio substituents, have been synthesized and studied for applications ranging from enzyme inhibition to antibacterial activity .

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-24-19-12-6-7-13-20(19)25(30(24,27)28)16-15-23-22(26)18-11-5-8-14-21(18)29-17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVHUGJAXKVDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological implications based on various research findings.

Chemical Structure and Properties

The compound features a benzo[c][1,2,5]thiadiazole core with a phenoxybenzamide moiety. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets. The molecular formula and weight are significant for understanding its pharmacokinetics.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₃S
Molecular Weight358.41 g/mol
Structural FeaturesThiadiazole ring
Functional GroupsAmide, Phenoxy

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thiadiazole derivatives. Key methods include:

  • Formation of Thiadiazole Core : Cyclization of ortho-diamines with sulfur-containing reagents.
  • Alkylation : Introduction of ethyl groups using alkyl halides.
  • Amidation : Coupling with phenoxy derivatives to form the final product.

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiadiazole moiety have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Mechanism of Action : The compound likely interacts with specific proteins involved in cell cycle regulation and apoptosis pathways. In vitro studies have demonstrated that it can inhibit the growth of cancer cells by modulating key signaling pathways.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research has shown that this compound can exhibit activity against a range of bacterial strains.

  • Case Study : A study evaluated the minimum inhibitory concentration (MIC) against various pathogens and found promising results indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Comparative Analysis

To understand the biological significance of this compound better, it is useful to compare it with other related compounds:

Compound Activity Type Notable Findings
1,3,4-Thiadiazole DerivativesAnticancerInduced apoptosis in breast cancer cells .
1,2,4-Oxadiazole CompoundsAnti-tubercularMIC values lower than 0.25 µg/mL against Mtb strains .
Benzothiazole DerivativesAntimicrobialHigh efficiency against various pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several derivatives, differing primarily in the substituents attached to the benzamide or the ethyl linker. Below is a detailed comparison:

Structural and Functional Comparison

3-Chloro Derivative (CAS 2034488-08-7)

  • Structure : The benzamide group is substituted with a 3-chloro atom.
  • Properties : The chloro group increases lipophilicity and may enhance membrane permeability. However, it introduces steric bulk that could affect binding pocket compatibility.
  • Molecular Formula : C₁₆H₁₆ClN₃O₃S; Molecular Weight : 365.8 g/mol .

Isoxazole-3-carboxamide Derivative (CAS 2034401-84-6)

  • Structure : Features an isoxazole ring fused to the carboxamide group.
  • Properties : The isoxazole heterocycle improves metabolic stability and may modulate solubility due to its polar nature.
  • Molecular Formula : C₁₄H₁₆N₄O₄S; Molecular Weight : 336.37 g/mol .

3-(Phenylthio)propanamide Derivative (CAS 2034401-90-4)

  • Structure : Incorporates a phenylthio group on the propanamide chain.
  • Properties : The thioether linkage enhances lipophilicity and may facilitate redox interactions.
  • Molecular Formula : C₁₉H₂₀N₃O₃S₂; Molecular Weight : 418.5 g/mol (estimated) .

Benzothiazole-Benzamide Derivatives ()

  • Structure : Substituted benzamides linked to a benzothiazole core.
  • Properties : Demonstrated moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the N,O-bidentate directing group .

Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids () Structure: Combines phenoxy, benzimidazole, triazole, and thiazole moieties.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/R Group Notable Properties/Activities
Target Compound C₂₂H₂₀N₃O₄S 422.47* 2-Phenoxybenzamide Potential enzyme inhibition, pending bioactivity studies
3-Chloro-N-(2-(3-methyl-2,2-dioxidobenzo[...]ethyl)benzamide C₁₆H₁₆ClN₃O₃S 365.8 3-Chlorobenzamide Higher lipophilicity (Cl substituent)
5-Methyl-N-(2-(3-methyl-2,2-dioxidobenzo[...]isoxazole-3-carboxamide C₁₄H₁₆N₄O₄S 336.37 Isoxazole-3-carboxamide Improved metabolic stability
N-(2-(3-Methyl-2,2-dioxidobenzo[...]3-(phenylthio)propanamide C₁₉H₂₀N₃O₃S₂ 418.5* 3-(Phenylthio)propanamide Redox-active thioether group
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides Varies by substitution ~300–350 Benzothiazole-carbamothioyl Antibacterial activity (Gram ±)

*Calculated based on molecular formula.

Research Findings and Implications

Antibacterial Potential: Benzothiazole-benzamide analogs () demonstrate that the benzamide moiety is critical for antibacterial activity, suggesting the target compound may share similar mechanisms .

Solubility and Bioavailability: The phenoxy group in the target compound may balance lipophilicity and solubility, contrasting with the more lipophilic chloro and phenylthio derivatives .

Q & A

Q. What are the key synthetic routes for N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of benzo[c][1,2,5]thiadiazole derivatives. Key steps include:
  • Cyclocondensation of substituted benzene precursors with thionyl chloride to form the thiadiazole ring .
  • Alkylation or nucleophilic substitution to introduce the ethyl-phenoxybenzamide side chain. Reaction conditions (solvent, temperature, catalyst) significantly impact yield. For example, acetonitrile under reflux with triethylamine as a base optimizes intermediate coupling .
  • Characterization : Intermediates are validated via melting point analysis, IR (to confirm sulfone groups at ~1300 cm⁻¹), and NMR (1H/13C for aromatic protons and methylene linkages). Elemental analysis ensures purity (>95%) .

Table 1 : Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Key Spectral Data
Thiadiazole formationSOCl₂, DMF, 80°C72IR: 1345 cm⁻¹ (S=O)
AlkylationK₂CO₃, DMF, 60°C651H NMR: δ 4.2 (m, -CH₂-)

Q. How can researchers confirm the structural integrity of the final compound?

  • Methodological Answer : Use a combination of:
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₂H₂₀N₃O₄S: 438.1121).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions and confirms connectivity between the benzamide and thiadiazole moieties .
  • X-ray crystallography : Resolves stereochemical ambiguities, especially for chiral centers introduced during alkylation .

Q. What challenges arise in purifying heterocyclic intermediates, and how are they addressed?

  • Methodological Answer :
  • Challenge : Co-elution of byproducts (e.g., unreacted amines or sulfonic acids) during column chromatography.
  • Solutions :
  • Use gradient elution with polar solvents (e.g., EtOAc/hexane 10–50%) to separate polar intermediates .
  • Recrystallization from ethanol/water mixtures improves purity of crystalline intermediates .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models reaction pathways to identify energetically favorable conditions (e.g., transition states in thiadiazole ring closure) .
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., kinases or GPCRs) by simulating interactions between the sulfone group and active-site residues .
  • Machine Learning : Trains models on existing reaction data to predict optimal catalysts or solvent systems for higher yields .

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Lipophilicity Adjustments : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzamide ring increases metabolic stability but reduces solubility. LogP values are measured via HPLC .
  • Protease Resistance : Replace the ethyl linker with a polyethylene glycol (PEG) chain to reduce CYP450-mediated oxidation. Validate via liver microsome assays .

Table 2 : Structure-Activity Relationship (SAR) Trends

ModificationImpact on Solubility (mg/mL)Half-life (hr)
-OCH₃ at benzamide↑ 1.23.5
-CF₃ at thiadiazole↓ 0.86.2

Q. How can contradictory biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Perform MTT assays across a concentration range (1 nM–100 μM) to identify therapeutic windows .
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., inhibition of NF-κB signaling) .
  • In Vivo Validation : Compare pharmacokinetic profiles in rodent models to reconcile in vitro/in vivo discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.